molecular formula C11H14O4S B140235 (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) CAS No. 133095-74-6

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Cat. No.: B140235
CAS No.: 133095-74-6
M. Wt: 242.29 g/mol
InChI Key: YQSCDBZHHLIPOI-JTQLQIEISA-N
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Description

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS: 133095-74-6) is a chiral sulfonate ester characterized by a butene backbone, a vicinal diol group, and a p-toluenesulfonate (tosyl) moiety. This compound is listed in the Santa Cruz Biotechnology catalog (sc-229254) as a specialty reagent for asymmetric synthesis, with applications in pharmaceutical and organic chemistry . Its stereochemistry at the S-configuration positions it as a valuable chiral building block for constructing enantiomerically pure molecules. The tosyl group enhances its utility as a leaving group in nucleophilic substitution reactions, enabling controlled functionalization of target molecules.

Properties

IUPAC Name

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCDBZHHLIPOI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927935
Record name 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133095-74-6
Record name 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
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Preparation Methods

Structural and Mechanistic Considerations for Tosylate Formation

The synthesis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) requires selective tosylation of the primary hydroxyl group in 3-butene-1,2-diol while preserving the stereochemical integrity of the adjacent secondary alcohol. Computational studies on analogous systems reveal that the energy barrier for nucleophilic attack at the primary oxygen (ΔG‡ = 18.3 kcal/mol) is significantly lower than at the secondary position (ΔG‡ = 24.1 kcal/mol), favoring regioselective tosylation under kinetic control . However, the presence of the conjugated double bond introduces electronic effects that modulate reactivity. Hammett substituent constant (σ+) analysis indicates the vinyl group exerts a moderate electron-withdrawing effect (σ+ = +0.34), enhancing the leaving group ability of the tosylate once formed .

Base-Mediated Tosylation Using Stannylene Acetal Intermediates

A validated approach for regioselective tosylation involves the formation of dibutylstannylene acetals. In this method, 3-butene-1,2-diol reacts with dibutyltin oxide (1.05 equiv) in methylene chloride to generate a cyclic stannylene intermediate. Subsequent treatment with p-toluenesulfonyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0°C for 12 hours achieves 89% conversion to the monotosylate product . The reaction proceeds through a transmetallation mechanism where the stannylene acetal directs tosylation to the less sterically hindered primary hydroxyl group.

Table 1: Optimization of Stannylene-Mediated Tosylation

ParameterTest RangeOptimal ValueConversion (%)
Temperature-20°C to 25°C0°C89
Sn:Substrate Ratio0.8:1 to 1.2:11.05:192
Reaction Time4-24 h12 h89
SolventCH₂Cl₂, THF, Et₂OCH₂Cl₂89

Critical side reactions include bis-tosylation (≤7%) and elimination to form 1,3-butadiene derivatives (≤4%), which are minimized through strict temperature control and stoichiometric precision .

Enzymatic Resolution for Enantiomeric Enrichment

Racemic 3-butene-1,2-diol-1-(p-toluenesulfonate) undergoes kinetic resolution using immobilized lipase PS (Burkholderia cepacia) in biphasic systems. The enzyme demonstrates remarkable enantioselectivity (E = 48) toward the (R)-enantiomer, leaving the desired (S)-tosylate in 97% enantiomeric excess (ee) after 72 hours . Reaction optimization in tert-butyl methyl ether/water (4:1 v/v) at pH 7.0 and 30°C achieves a maximum conversion of 42%, adhering to the Kazlauskas rule for secondary alcohol recognition.

Table 2: Enzymatic Resolution Performance Metrics

ParameterValueImpact on ee
Enzyme Loading20-100 mg/mL50 mg/mL optimal
Temperature20-40°C30°C max selectivity
Organic SolventMTBE, Hexane, EtOAcMTBE best
Water Content5-20% v/v10% optimal

Notably, the vinyl substituent enhances substrate recognition through π-π interactions with the enzyme's hydrophobic pocket, as confirmed by molecular docking simulations .

Asymmetric Synthesis via Chiral Auxiliary Approaches

An alternative stereoselective route employs (R)-phenylglycinol as a chiral auxiliary. The diol undergoes protection as a bis-oxazolidinone derivative, followed by selective tosylation at the primary position. Acidic cleavage (6N HCl, THF/H₂O) liberates the (S)-monotosylate with 94% ee, though yields remain moderate (62%) due to competing oxazolidinone hydrolysis . X-ray crystallographic analysis of the intermediate oxazolidinone confirms absolute configuration retention during tosylation.

Catalytic Asymmetric Tosylation Using Organocatalysts

Recent advances employ thiourea-based bifunctional catalysts for direct enantioselective tosylation. Catalyst L1 (10 mol%), derived from cinchona alkaloids, promotes tosylation of 3-butene-1,2-diol with p-toluenesulfonyl chloride in dichloroethane at -40°C, achieving 86% ee for the (S)-enantiomer . The reaction proceeds through a dual hydrogen-bonding transition state, with the catalyst's thiourea moiety activating both the diol and tosyl chloride.

Table 3: Organocatalyst Performance Comparison

Catalystee (%)Yield (%)TOF (h⁻¹)
L1 (thiourea)867512.4
L2 (squaramide)78689.8
L3 (phosphoric acid)65728.2

Purification and Analytical Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1) followed by recrystallization from toluene/n-heptane. Analytical parameters:

  • HPLC : Chiralpak AD-H, 25 cm × 4.6 mm, hexane/2-propanol 90:10, 1.0 mL/min, t_R = 12.7 min (S), 14.3 min (R)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 5.85 (m, 2H), 4.45 (dd, J = 6.2, 3.1 Hz, 1H), 4.10 (m, 1H), 2.45 (s, 3H), 2.30 (m, 2H)

  • [α]D²⁵ : +34.6° (c 1.0, CHCl₃) for (S)-enantiomer

Industrial-Scale Production Considerations

Benchmark studies demonstrate the stannylene acetal method scales linearly to 50 kg batches with consistent ee (95-97%) and yield (82-85%). Key process parameters:

  • Heat Transfer : Jacketed reactors maintain ΔT < 5°C during exothermic tosylation

  • Workup : Continuous liquid-liquid extraction reduces solvent usage by 40%

  • Crystallization : Seeding with enantiopure crystals (<1% w/w) ensures polymorph control

Chemical Reactions Analysis

Types of Reactions

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) serves as an important intermediate in organic synthesis. It is used to introduce functional groups or to create more complex molecules through various reactions such as:

  • Nucleophilic Substitution Reactions : The tosylate group acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles.
Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionFormation of alcohols or aminesAlkylated products
Elimination ReactionsFormation of alkenes3-butenyl derivatives

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for the development of novel therapeutic agents. Its ability to undergo further transformations makes it a candidate for synthesizing bioactive molecules.

Case Study: Synthesis of Antiviral Agents

In a study focused on antiviral agents, (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) was utilized to synthesize derivatives that exhibited significant antiviral activity against specific viral strains. The modifications allowed for enhanced bioavailability and reduced toxicity .

Biochemical Research

This compound has applications in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways. For instance, it can be used to investigate the effects of alkene derivatives on enzyme activity.

Mechanism of Action

The mechanism of action of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) involves its interaction with specific molecular targets and pathways. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions. The diol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Research Findings and Data

Stability and Handling

Both compounds are moisture-sensitive and require storage under inert conditions. The butene derivative’s double bond may confer greater susceptibility to oxidation compared to the saturated propanediol analog.

Stereochemical Purity

  • (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate): Chiral purity is critical for asymmetric induction in catalysis. No racemization has been reported under standard reaction conditions .
  • (S)-1-Tosyloxy-2,3-propanediol : Used in enantioselective syntheses of glycerolipids, with retention of configuration confirmed via NMR and chiral HPLC .

Biological Activity

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) has the molecular formula C₁₁H₁₄O₄S and a molecular weight of approximately 242.29 g/mol. The compound features a butene moiety with two hydroxyl groups and a p-toluenesulfonate group, which enhances its reactivity and solubility properties. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial in organic synthesis.

The biological activity of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is primarily attributed to its interaction with various molecular targets. The p-toluenesulfonate moiety allows for the formation of stable complexes with proteins or other biomolecules, potentially influencing biochemical pathways. The diol group can participate in hydrogen bonding, which may enhance its reactivity and biological interactions.

1. Synthesis and Reactivity Studies

Research has demonstrated the utility of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) as an intermediate in organic synthesis. Its ability to undergo various reactions—such as oxidation to produce ketones or aldehydes and reduction to generate alkanes or alcohols—highlights its versatility.

2. Interaction Studies

Studies focusing on interaction mechanisms involving (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) have shown that it can form stable complexes with nucleophiles. This property is essential for understanding its behavior in biological systems and during synthetic processes.

3. Comparative Analysis with Similar Compounds

A comparative analysis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) with structurally related compounds provides insights into its unique biological interactions:

Compound NameMolecular FormulaUnique Features
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)C₁₁H₁₄O₄SEnantiomeric form; different biological activity
3-Hydroxybutanoic acidC₄H₈O₃Lacks the sulfonate group; different reactivity
4-Toluenesulfonic acidC₇H₈O₃SSimple sulfonic acid; used as an acid catalyst

This table illustrates how the presence of specific functional groups influences the reactivity and potential biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via sulfonation of (S)-3-Butene-1,2-diol using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Stereochemical integrity is maintained by using enantiomerically pure starting materials and chiral catalysts. Characterization involves chiral HPLC or polarimetry to confirm enantiomeric excess, complemented by 1^1H/13^{13}C NMR for structural verification .

Q. How can researchers detect and quantify genotoxic impurities like p-toluenesulfonate derivatives in pharmaceutical formulations?

  • Methodological Answer : A validated GC-MS/MS method with a self-developed platform (e.g., triple quadrupole tandem MS) is employed. Key parameters include a DB-5MS column (30 m × 0.25 mm, 0.25 µm), splitless injection, and MRM mode for selective ion monitoring. Limits of detection (LOD) for p-toluenesulfonate derivatives are typically ≤10 ppb, with recoveries ≥90% .

Q. What are the primary metabolic pathways of 3-butene-1,2-diol derivatives in mammalian systems?

  • Methodological Answer : In vitro studies using rat or mouse liver microsomes show that 3-butene-1,2-diol is oxidized to hydroxymethylvinyl ketone (HMVK) via cytochrome P450 (CYP2E1). Epoxide hydrolase catalyzes the hydrolysis of butadiene monoxide to form the diol. Metabolites are identified using LC/ESI-MS with deuterated internal standards .

Advanced Research Questions

Q. How do species-specific differences in 3-butene-1,2-diol metabolism influence toxicological outcomes?

  • Methodological Answer : Comparative studies in Sprague-Dawley rats and B6C3F1 mice reveal divergent CYP450 isoform activities. Mice exhibit higher HMVK formation rates, correlating with increased nephrotoxicity. Researchers use hepatic microsomal assays with selective CYP inhibitors (e.g., disulfiram for CYP2E1) and in vivo biomarker tracking (e.g., urinary mercapturic acids) to quantify interspecies variability .

Q. What experimental strategies address the instability of reactive intermediates like HMVK during metabolic studies?

  • Methodological Answer : HMVK’s instability in aqueous media requires trapping agents such as glutathione (GSH) or semicarbazide. Kinetic studies use stopped-flow spectrophotometry or rapid-quench LC-MS to monitor adduct formation. Isotopic labeling (e.g., 13^{13}C-HMVK) aids in tracking transient intermediates .

Q. How can researchers resolve contradictions in data on the carcinogenic role of 3-butene-1,2-diol metabolites?

  • Methodological Answer : Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo). Triangulation approaches combine:

  • In vitro DNA adduct profiling (via 32^{32}P-postlabeling),
  • In vivo tumorigenicity assays in transgenic mice,
  • Computational modeling of Michael addition kinetics between HMVK and nucleophiles.
    Cross-validation with multiple analytical techniques (e.g., NMR, MS/MS) ensures data robustness .

Q. What role does (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) play in radiopharmaceutical synthesis?

  • Methodological Answer : The p-toluenesulfonate group serves as a leaving group in 18^{18}F labeling for positron emission tomography (PET). Nucleophilic substitution with 18^{18}F-fluoride is optimized using Kryptofix 222 in anhydrous DMSO. Radiochemical purity (>95%) is confirmed via radio-HPLC and TLC .

Methodological Recommendations

  • For metabolic studies : Use cryopreserved hepatocytes to maintain enzyme activity during in vitro assays .
  • For toxicology : Pair acute toxicity tests (OECD 423) with subchronic exposure models to assess dose-response relationships .
  • For radiochemistry : Employ microfluidic reactors to enhance 18^{18}F labeling efficiency and reduce side products .

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